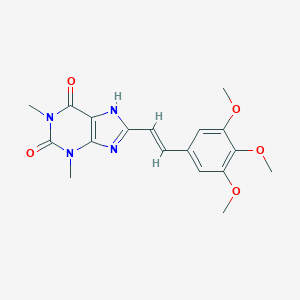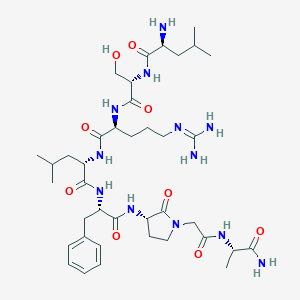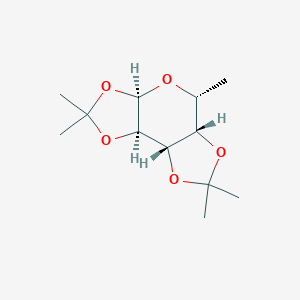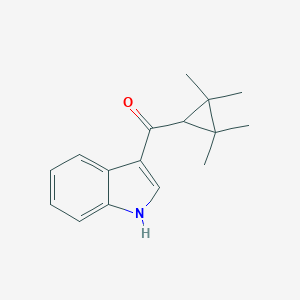
(1H-indol-3-il)(2,2,3,3-tetrametilciclopropil)metanona
Descripción general
Descripción
“(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone” is an Indol-3-ylcycloalkyl Ketone with high affinity for the CB2 cannabinoid receptor . It is an analytical reference standard categorized as a precursor in the synthesis of synthetic cannabinoids .
Molecular Structure Analysis
The molecular formula of the compound is C16H19NO . The InChi Code is InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3 .Physical And Chemical Properties Analysis
The compound is a crystalline solid with a formula weight of 241.3 . It has solubility in DMF (50 mg/ml), DMF:PBS (pH 7.2; 1:7, 0.13 mg/ml), DMSO (33 mg/ml), and Ethanol (17 mg/ml) .Aplicaciones Científicas De Investigación
Toxicología Forense
Este compuesto, también conocido como DP-UR-144, ha sido identificado en productos de drogas herbales disponibles comercialmente en el área metropolitana de Tokio . Se detectó junto con el pico intenso de FUB-144 mediante detección de ultravioleta por cromatografía líquida . Esto sugiere que incluso pequeñas cantidades de este compuesto pueden contribuir a los efectos de un componente principal en su producto madre, si tienen suficientes actividades farmacológicas .
Características Farmacológicas
Se ha revelado que DP-UR-144 tiene afinidad por los receptores cannabinoides CB1 y CB2 con EC50 de 2,36 × 10−6 y 2,79 × 10−8 M, respectivamente . Esto indica que tiene actividades farmacológicas potenciales y podría usarse en futuras investigaciones relacionadas con estos receptores .
Cannabinoides Sintéticos
DP-UR-144 se clasifica como un precursor en la síntesis de cannabinoides sintéticos, incluido el análogo N- (4-pentil) de XLR11, XLR11, el análogo N- (5-cloropentil) de UR-144 y el análogo N- (5-bromopentil) de UR-144 . Esto sugiere su posible uso en el desarrollo de nuevos cannabinoides sintéticos .
Identificación en Productos
A menudo denominado UR-144, se ha identificado en varios productos comerciales, incluidos productos 'legales' como formas herbales, de resina y en polvo. Esto indica su posible uso en la producción de estos productos.
Investigación Anti-VIH
Si bien no está directamente relacionado con DP-UR-144, se han informado derivados del indol en una serie de nuevos derivados de indol y oxocromenilxantenona y se han realizado estudios de acoplamiento molecular como anti-VIH-1 . Dada la estructura del indol en DP-UR-144, podría utilizarse potencialmente en investigaciones similares .
Control de Productos de Drogas Ilegales y Potencialmente Ilegales
<a data-
Mecanismo De Acción
Target of Action
The primary targets of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
This compound interacts with its targets, the CB1 and CB2 receptors, by binding to them. The binding affinity for these receptors has been measured with EC50s of 2.36 × 10^-6 and 2.79 × 10^-8 M, respectively . This interaction triggers a series of events within the cell, leading to changes in cellular activity.
Pharmacokinetics
Its solubility has been reported in various solvents: dmf: 50 mg/ml; dmf:pbs (ph 72); (1:7): 013 mg/ml; DMSO: 33 mg/ml; Ethanol: 17 mg/ml . These solubility properties may influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, its storage temperature is recommended to be -20°C .
Análisis Bioquímico
Biochemical Properties
(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone plays a significant role in biochemical reactions, particularly in the synthesis of synthetic cannabinoids. It interacts with various enzymes and proteins involved in the metabolic pathways of cannabinoids. For instance, it is known to interact with cannabinoid receptors CB1 and CB2, which are G-protein-coupled receptors involved in numerous physiological processes . The nature of these interactions includes binding to the active sites of these receptors, leading to the modulation of signal transduction pathways.
Cellular Effects
The effects of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cannabinoid receptors can lead to changes in intracellular calcium levels, affecting cellular metabolism and gene expression . Additionally, it has been observed to impact cell proliferation and apoptosis, highlighting its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone exerts its effects through specific binding interactions with biomolecules. It binds to cannabinoid receptors CB1 and CB2, leading to the activation or inhibition of these receptors . This binding results in the modulation of downstream signaling pathways, such as the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs). These changes can alter gene expression and cellular responses, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can change over time. The compound is relatively stable, with a reported stability of up to five years when stored at -20°C
Dosage Effects in Animal Models
The effects of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone vary with different dosages in animal models. At lower doses, it has been observed to modulate cannabinoid receptor activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including alterations in motor coordination and behavior. These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is involved in several metabolic pathways, particularly those related to cannabinoid metabolism. It interacts with enzymes such as cytochrome P450s, which are involved in the oxidative metabolism of cannabinoids . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall biochemical effects of the compound.
Transport and Distribution
Within cells and tissues, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . For example, its binding to cannabinoid receptors can facilitate its transport across cell membranes, influencing its distribution within tissues.
Subcellular Localization
The subcellular localization of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is crucial for its activity and function. It is often localized in cellular compartments where cannabinoid receptors are abundant, such as the plasma membrane and endoplasmic reticulum . Post-translational modifications and targeting signals can direct it to specific organelles, affecting its biochemical interactions and overall efficacy.
Propiedades
IUPAC Name |
1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZQBEQQQKCTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647203 | |
| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
895152-66-6 | |
| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895152666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 895152-66-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/674PB4BFT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)
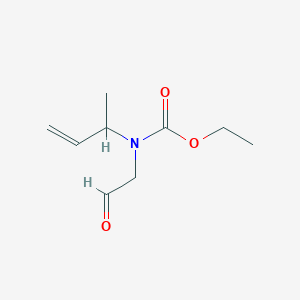
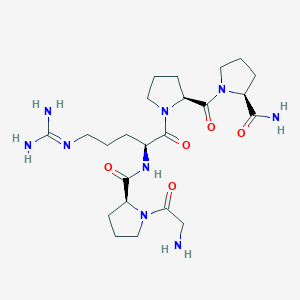
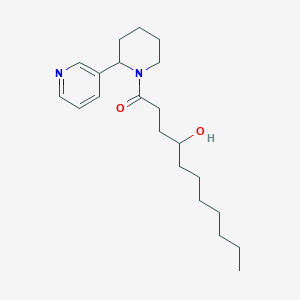
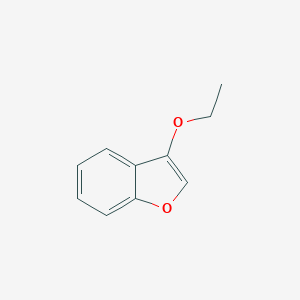
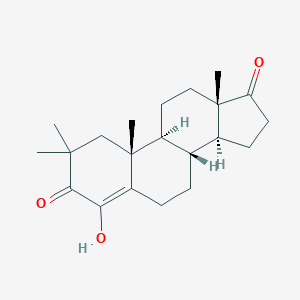

![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)

![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)
